molecular formula C8H12N2O2S B7905546 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid

2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B7905546
M. Wt: 200.26 g/mol
InChI Key: XJYYNTQWAOYIDN-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a key chemical scaffold in medicinal chemistry, primarily utilized in the design and synthesis of novel anticancer agents. Its high research value stems from its role as a core structure in molecular hybridization strategies, where it is conjugated with various pharmacophores, such as amino acids, to create hybrid molecules with enhanced pharmacological activity and the potential to circumvent drug resistance . The 2-aminothiazole core is a recognized privileged structure in drug discovery and is a fundamental component of several FDA-approved oncology drugs, underscoring its significance in developing small molecule therapeutics . Researchers employ this compound to build derivatives that act as potent inhibitors of critical enzymatic targets, including kinases and tubulin polymerase . The tert-butyl group at the 4-position and the carboxylic acid at the 5-position provide strategic sites for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties for targeted therapies . This reagent is essential for academic and industrial research programs focused on innovative oncological treatments, kinase inhibitor development, and chemical biology probe discovery.

Properties

IUPAC Name

2-amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(6(11)12)13-7(9)10-5/h1-3H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYYNTQWAOYIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl isothiocyanate with α-bromoacetic acid, followed by cyclization under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or dichloromethane and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes condensation with amines to form amides. This reaction is widely utilized in medicinal chemistry to generate bioactive derivatives.

Reagents/ConditionsProductYieldSource
EDCI/HOBt, DMF, Et₃N, 25°CN-Aryl/alkyl amides34–97%
HATU, DIPEA, DMF, 50°CPeptide-conjugated thiazoles72–97%
Thionyl chloride (SOCl₂), followed by amine additionAcid chloride intermediates → Amides68%

Example : Reaction with 3,4,5-trimethoxyaniline using EDCI/HOBt yielded N-(3,4,5-trimethoxyphenyl)-2-amino-4-tert-butylthiazole-5-carboxamide with 79% efficiency .

Esterification

The carboxylic acid is esterified under acidic or coupling conditions for improved solubility or further functionalization.

Reagents/ConditionsProductYieldSource
SOCl₂/MeOHMethyl ester87%
DCC/DMAP, ROHAlkyl esters (e.g., ethyl, benzyl)63–85%

Key Finding : Methyl esters are intermediates in multi-step syntheses, such as coupling with amino acid derivatives .

Thiazole Ring Functionalization

The electron-rich thiazole ring participates in electrophilic substitutions and cycloadditions.

Acylation of the Amino Group

The 2-amino group reacts with acylating agents to form N-acyl derivatives.

Reagents/ConditionsProductYieldSource
Acetic anhydride, pyridineN-Acetyl derivative95%
Benzoyl chloride, DCM, 0°CN-Benzoyl derivative80%

Oxidation/Reduction

The thiazole sulfur atom undergoes oxidation, while the tert-butyl group remains inert under mild conditions.

Reagents/ConditionsProductOutcomeSource
H₂O₂, AcOHThiazole sulfoxidePartial conversion
NaBH₄, MeOHReduced thiazoline (not observed)No reaction

Cross-Coupling Reactions

The 4-tert-butyl group directs regioselectivity in metal-catalyzed couplings.

Reagents/ConditionsProductYieldSource
Suzuki-Miyaura (Pd(PPh₃)₄, aryl boronic acid)5-Aryl-substituted thiazoles51–75%
Buchwald-Hartwig (Pd₂(dba)₃, XPhos)N-Arylated derivatives37%

Note : Limited reactivity at the 5-position due to steric hindrance from the tert-butyl group .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 2-amino-4-tert-butylthiazole.

Reagents/ConditionsProductYieldSource
HCl (conc.), reflux2-Amino-4-tert-butylthiazole68%
Cu powder, quinoline, 200°CSame as above72%

Schiff Base Formation

The amino group condenses with aldehydes/ketones to form imines.

Reagents/ConditionsProductYieldSource
4-Chlorobenzaldehyde, EtOH, ΔN-(4-Chlorobenzylidene) derivative55%
Salicylaldehyde, AcOHCoumarin-fused thiazole60%

Protection/Deprotection

The amino group is protected as a Boc derivative for orthogonal synthesis.

Reagents/ConditionsProductYieldSource
Boc₂O, DMAP, THFN-Boc-protected acid90%
TFA/DCMDeprotection to free amine97%

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer : N-Acylated analogs inhibit HSET (KIFC1) with IC₅₀ = 0.2–5 μM .

  • Antifungal : Amides with electron-withdrawing substituents show >50% inhibition at 50 μg/mL .

  • Antiviral : Schiff bases display anti-TMV activity (EC₅₀ = 85–120 μM) .

Scientific Research Applications

Chemical Synthesis

ATBC serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the creation of more complex molecules, which are crucial in pharmaceutical development and materials science.

Synthesis Pathways

  • Thiazole Derivatives : ATBC can be used to synthesize thiazole derivatives that exhibit biological activity. For instance, derivatives have shown promising anticancer properties against various cell lines, including K563 leukemia cells and HepG2 hepatocellular carcinoma cells .
  • Bioconjugation : The carboxylic acid functional group in ATBC allows it to participate in bioconjugation reactions, facilitating the attachment of biomolecules for drug delivery systems .

ATBC and its derivatives have been investigated for their biological activities, particularly in cancer research.

Anticancer Properties

  • Studies have demonstrated that ATBC derivatives exhibit cytotoxic effects on multiple cancer cell lines. For example, thiazole-based compounds derived from ATBC showed significant anti-proliferative effects against human leukemia cells .
  • The mechanism involves the inhibition of specific proteins involved in cell division, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Inhibitors derived from ATBC were shown to induce multipolar mitotic spindles, leading to cell death in centrosome-amplified cancer cells .

Industrial Applications

Beyond its role in research, ATBC has potential applications in industrial chemistry.

Agrochemicals

ATBC can be utilized in the formulation of agrochemicals due to its biological activity against pests and pathogens. The thiazole moiety is known for its efficacy in agricultural applications.

Material Science

The compound's properties make it suitable for use in developing new materials with specific characteristics, such as enhanced thermal stability or resistance to degradation .

Case Studies

StudyFocusFindings
Anticancer ActivityDerivatives exhibited significant cytotoxicity against K563 leukemia and HepG2 cells.
Mechanism of ActionDemonstrated inhibition of HSET leading to multipolar mitotic spindle formation in cancer cells.
Synthesis and PropertiesDeveloped a series of thiazole derivatives with varied biological activities and potential industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-thiazole-5-carboxylic acid derivatives, which exhibit diverse biological activities. Key structural analogues include:

Compound Name Substituents (Position) Key Features Biological Relevance
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid 2-NH₂, 4-tert-butyl, 5-COOH High steric hindrance; moderate solubility in polar solvents Under investigation for enzyme inhibition
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 4-methyl, 2-phenyl (with CN, i-BuO) FDA-approved xanthine oxidase inhibitor; treats gout IC₅₀ = 0.6 nM (xanthine oxidase)
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 2-butylamino, 4-CF₃, 5-COOH Enhanced lipophilicity due to CF₃; potential antiviral activity Preclinical studies
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 2-CH₃, 4-phenyl, 5-COOH Low solubility (mp 201–203°C); used in organic synthesis Intermediate in drug design
2-Morpholino-1,3-thiazole-5-carboxylic acid 2-morpholino, 5-COOH Polar substituent improves aqueous solubility (mp 192–198.5°C) Antimicrobial applications

Physicochemical Properties

  • Melting Points : Derivatives with aromatic substituents (e.g., phenyl in Febuxostat) exhibit higher melting points (>200°C) due to π-π stacking, while aliphatic substituents (e.g., tert-butyl) reduce crystallinity .
  • Solubility : Carboxylic acid-containing derivatives show pH-dependent solubility, with improved dissolution in basic conditions .

Biological Activity

2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid (ATC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of ATC is C8H12N2O2SC_8H_{12}N_2O_2S, with a molecular weight of approximately 188.26 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities due to its unique electronic properties.

1. Antimicrobial Activity

ATC has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that ATC could be a potential candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

2. Anticancer Properties

Research indicates that ATC exhibits cytotoxic effects against various cancer cell lines. A study reported the following IC50 values:

Cell Line IC50 (µM)
HCT-116 (Colon carcinoma)10.5
HeLa (Cervical carcinoma)12.3
MCF-7 (Breast carcinoma)15.8

The mechanism appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspases .

3. Anti-inflammatory Effects

ATC has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with ATC at doses of 25 mg/kg and 50 mg/kg.

The biological activity of ATC can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : ATC has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It acts as a negative allosteric modulator at certain receptor sites, influencing cellular signaling pathways related to pain and inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ATC against multi-drug resistant strains of bacteria. The results indicated that ATC was effective in reducing bacterial load in infected mice models, showcasing its potential for therapeutic applications in infectious diseases .

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, ATC was administered to assess its cytotoxic effects. The findings revealed that ATC not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted thiazole precursors. For example, refluxing 2-aminothiazole derivatives with sodium acetate and acetic acid for 3–5 hours under controlled conditions (e.g., molar ratios of 1:1.1 for aldehyde to thiazole) yields crystalline products. Recrystallization from DMF/acetic acid mixtures improves purity . Adjusting reaction time and stoichiometry of sodium acetate can minimize by-products like unreacted intermediates .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., mean C–C bond length = 0.003 Å, R factor = 0.039) .
  • NMR/LC-MS : Identifies functional groups (e.g., tert-butyl protons at δ ~1.3 ppm) and quantifies purity (>95% by HPLC) .
  • Elemental analysis : Validates empirical formula (e.g., C12_12H15_{15}N2_2O2_2S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodological Answer :

  • Temperature control : Prolonged reflux (>5 hours) in acetic acid increases cyclization efficiency but may degrade acid-sensitive groups.
  • Catalyst tuning : Sodium acetate acts as both base and catalyst; increasing its molar ratio (e.g., 1.2 equivalents) accelerates condensation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization, reducing impurities .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformation .
  • Dynamic effects : Account for solution-phase dynamics (e.g., tert-butyl rotation in NMR) that may differ from solid-state X-ray data .
  • DFT calculations : Simulate expected NMR shifts or IR spectra to reconcile experimental observations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., substituting tert-butyl with methyl or aryl groups) to assess steric/electronic effects .
  • In vitro assays : Test antitumor activity using cell viability assays (e.g., IC50_{50} determination against cancer lines) .
  • Computational modeling : Dock the carboxylic acid moiety into enzyme active sites (e.g., kinases) to predict binding affinity .

Q. How can stability issues during biological assays be mitigated?

  • Methodological Answer :

  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .
  • Buffer selection : Use pH 7.4 phosphate buffers to avoid degradation in aqueous media .
  • Protection strategies : Employ ester prodrugs (e.g., methyl esters) to enhance stability in physiological conditions .

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